molecular formula C20H22N2O4 B267532 N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide

N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide

Cat. No. B267532
M. Wt: 354.4 g/mol
InChI Key: VQSJHJUIHXNNMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide, also known as MPP, is a chemical compound with potential applications in scientific research. It is a selective inhibitor of the protein kinase B (PKB), also known as Akt, which is a key regulator of cell survival, proliferation, and metabolism. MPP has been shown to have potential therapeutic effects in cancer, diabetes, and neurodegenerative diseases. In

Scientific Research Applications

N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide has potential applications in various fields of scientific research, including cancer, diabetes, and neurodegenerative diseases. In cancer research, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In diabetes research, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide has been shown to improve insulin sensitivity and glucose metabolism in animal models. In neurodegenerative disease research, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide selectively inhibits the activity of PKB/Akt, which is a serine/threonine protein kinase that plays a critical role in cell survival, proliferation, and metabolism. PKB/Akt is activated by various growth factors and cytokines, and it regulates downstream signaling pathways that control cell growth, survival, and metabolism. N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide binds to the ATP-binding site of PKB/Akt and prevents its phosphorylation and activation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide induces apoptosis and suppresses cell proliferation by inhibiting the activation of downstream signaling pathways such as mTOR and NF-kB. In diabetes models, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide improves insulin sensitivity and glucose metabolism by increasing the expression of glucose transporters and activating the AMP-activated protein kinase (AMPK) pathway. In neurodegenerative disease models, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide protects neurons from oxidative stress and improves cognitive function by activating the PI3K/Akt/mTOR pathway and increasing the expression of neurotrophic factors.

Advantages and Limitations for Lab Experiments

N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide has several advantages as a research tool, including its selectivity for PKB/Akt, its potency, and its ability to penetrate cell membranes. However, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide also has some limitations, including its potential off-target effects, its toxicity at high concentrations, and its limited solubility in aqueous solutions. Therefore, careful experimental design and dose optimization are necessary to ensure the specificity and safety of N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide in lab experiments.

Future Directions

There are several future directions for N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide research, including the development of more potent and selective PKB/Akt inhibitors, the investigation of the molecular mechanisms underlying N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide's therapeutic effects, and the evaluation of N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide's efficacy in clinical trials. Additionally, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide's potential applications in other fields of research, such as inflammation, cardiovascular disease, and aging, should be explored further. Overall, N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide has significant potential as a research tool and a therapeutic agent, and further research is warranted to fully understand its mechanisms and applications.

Synthesis Methods

N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide can be synthesized through a multi-step process involving the reaction of 3-(morpholin-4-ylcarbonyl)benzoic acid with 2-phenoxypropanoyl chloride in the presence of a base catalyst. The resulting product is then purified through column chromatography and characterized through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

properties

Product Name

N-[3-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxypropanamide

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

N-[3-(morpholine-4-carbonyl)phenyl]-2-phenoxypropanamide

InChI

InChI=1S/C20H22N2O4/c1-15(26-18-8-3-2-4-9-18)19(23)21-17-7-5-6-16(14-17)20(24)22-10-12-25-13-11-22/h2-9,14-15H,10-13H2,1H3,(H,21,23)

InChI Key

VQSJHJUIHXNNMY-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=CC=C3

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=CC=C3

Origin of Product

United States

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